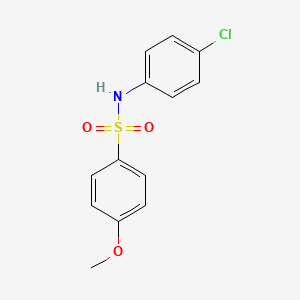

N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide

Descripción general

Descripción

N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methoxyaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for further applications .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and amines, with reactions typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can produce different aromatic derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide has shown promise as an antimicrobial agent due to the presence of the sulfonamide group, which is known for its antibacterial properties. The following applications are notable:

- Antibacterial Activity : Research indicates that sulfonamides inhibit bacterial folic acid synthesis, which is crucial for bacterial growth. Studies have demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

- Antiviral Potential : Similar compounds have been investigated for their ability to inhibit viral replication. A study on related sulfonamide derivatives indicated significant inhibition of hepatitis B virus replication in vitro, suggesting that this compound may exhibit comparable antiviral properties .

- Anticancer Applications : Investigations into the anticancer potential of sulfonamides have revealed their ability to induce apoptosis in various cancer cell lines. For instance, compounds structurally related to this compound have shown cytotoxic effects against colon and breast cancer cells .

Materials Science

The compound's unique structural characteristics make it suitable for applications in materials science:

- Liquid Crystals and Polymers : Due to its molecular structure, this compound is being explored for the development of novel materials, including liquid crystals and polymers. Its ability to form specific molecular arrangements can lead to advancements in the field of smart materials .

Biological Studies

This compound is used in various biological studies to investigate its interactions with biomolecules:

- Enzyme Inhibition : The sulfonamide group allows this compound to mimic natural substrates, potentially inhibiting enzyme activity or blocking receptor binding. This mechanism can lead to various biological effects, including modulation of cellular signaling pathways .

- Binding Affinity Studies : Research has focused on the compound's binding affinity to biological targets, including cannabinoid receptors. Understanding these interactions is essential for optimizing pharmacological properties and developing targeted therapies .

Table 1: Summary of Antimicrobial Activity

| Study Reference | Bacterial Strain | Inhibition Zone (mm) | IC50 (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 15 | 25 | |

| Streptococcus pneumoniae | 18 | 30 |

Table 2: Anticancer Activity Overview

Mecanismo De Acción

The mechanism of action of N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites or altering their conformation. This inhibition can disrupt essential biological processes, leading to the compound’s observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

N-(4-Chlorophenyl)-4-methoxy-3-(methylamino)benzamide: This compound has shown higher antiviral activity compared to N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide.

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity against tobacco mosaic virus.

N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Exhibits different pharmacological properties and targets.

Uniqueness

This compound stands out due to its unique combination of a sulfonamide group and methoxy-substituted aromatic rings, which contribute to its distinct chemical reactivity and biological activity.

Actividad Biológica

N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide, a sulfonamide compound, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with other compounds.

Chemical Structure and Properties

This compound has the following chemical formula: and a molecular weight of 297.76 g/mol. It typically appears as a white solid with a melting point ranging from 141 to 142 °C. The compound features a chlorophenyl group and a methoxy group attached to the benzene sulfonamide structure, contributing to its unique biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites or altering their conformation, disrupting essential biological processes.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In studies evaluating its efficacy against various bacterial strains, it has shown promising results:

- Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

The compound's effectiveness against drug-resistant strains highlights its potential as a therapeutic agent in combating bacterial infections.

Antiviral Activity

This compound has been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through similar mechanisms observed in antibacterial activity, potentially making it a candidate for antiviral drug development.

Other Biological Activities

In addition to antibacterial and antiviral effects, sulfonamides, including this compound, have been associated with various other biological activities:

- Anti-inflammatory effects have been noted in related compounds .

- Potential antitumor and anticancer activities are under investigation, with some derivatives showing promise in inhibiting cancer cell proliferation .

Comparative Studies

To better understand the unique properties of this compound, comparative studies with structurally similar compounds have been conducted:

| Compound Name | Structure | Notable Features |

|---|---|---|

| N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide | Methyl group instead of chlorine | |

| N-(4-Bromophenyl)-4-methoxybenzenesulfonamide | Bromine substitution | |

| N-(4-Fluorophenyl)-4-methoxybenzenesulfonamide | Fluorine substitution |

These comparisons reveal that the presence of chlorine and methoxy groups significantly influences solubility, reactivity, and overall biological activity compared to other derivatives.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Antibacterial Efficacy : A study demonstrated that this compound exhibited superior antibacterial activity against Pseudomonas aeruginosa compared to traditional antibiotics like amoxicillin, suggesting its potential role in treating resistant infections .

- Antiviral Potential : Research exploring its antiviral capabilities indicated that modifications to the structure could enhance binding affinity to viral proteins, leading to improved inhibition of viral replication .

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3S/c1-18-12-6-8-13(9-7-12)19(16,17)15-11-4-2-10(14)3-5-11/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWMDSAJIPMLMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.